molecular formula C24H23N3O2S B2667200 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895428-40-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2667200
CAS No.: 895428-40-7
M. Wt: 417.53
InChI Key: VHQCEBXFJWXMHF-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The propanamide backbone is further modified with a phenyl group at the 3-position and a pyridin-3-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-17-10-12-20(29-2)22-23(17)30-24(26-22)27(16-19-9-6-14-25-15-19)21(28)13-11-18-7-4-3-5-8-18/h3-10,12,14-15H,11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQCEBXFJWXMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves the use of commercially available 4-methoxy-7-methylbenzo[d]thiazol-2-amine. This intermediate is then coupled with an appropriate acid chloride under basic conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

Anticancer Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide may inhibit specific cancer cell lines through mechanisms that modulate enzyme activity or receptor interactions. For instance, thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer types, including breast and prostate cancer cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole-containing compounds have been documented to possess antibacterial and antifungal properties, which could be relevant for developing new antibiotics.

Anticonvulsant Effects

Similar thiazole derivatives have demonstrated anticonvulsant properties in animal models. The structure of this compound may confer similar effects, making it a candidate for further investigation in seizure disorders.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives:

StudyFindings
Liaras et al. (2014)Identified thiazole compounds with promising antibacterial activity against Gram-positive bacteria.
MDPI Review (2022)Discussed various thiazole-bearing molecules with significant anticonvulsant properties in animal models.
ACS Omega Study (2023)Explored the corrosion inhibition properties of thiazole derivatives, indicating diverse applications beyond medicinal chemistry.

Mechanism of Action

The compound exerts its effects by modulating the activity of the muscarinic 4 (M4) receptor. It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation leads to a leftward shift in the agonist concentration-response curve, indicating increased potency and efficacy . The molecular targets involved include the M4 receptor and associated signaling pathways in the central nervous system .

Comparison with Similar Compounds

Structural Analogues
ML293 (N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide)
  • Core Structure : Shares the 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety with the target compound.
  • Key Differences : ML293 substitutes the propanamide chain with an isonicatinamide group, lacking the pyridin-3-ylmethyl and phenyl substituents present in the target compound.
  • Significance: ML293’s benzo[d]thiazole scaffold represents a departure from earlier M4 PAMs based on thieno[2,3-b]pyridine carboxamide moieties, which exhibited poor pharmacokinetic (PK) properties .
Thieno[2,3-b]pyridine Carboxamide Derivatives
  • Structure: Feature a thienopyridine core with carboxamide substituents.
  • The benzo[d]thiazole scaffold in ML293 (and by extension, the target compound) offers improved solubility and PK profiles .
Antimicrobial Propanamide Derivatives
  • Examples: Compounds 15 and 16 from (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide and derivatives).
  • Structural Contrast: These analogs replace the benzo[d]thiazole with simpler thiazole rings and incorporate nitroguanidino groups, conferring antimicrobial activity (e.g., 8–11 mm zone of inhibition against S. aureus). This highlights how substituent variations shift biological activity from neurological to antimicrobial targets .
Pharmacological and Pharmacokinetic Profiles
Compound Target Activity (EC50) Fold Shift (ACh Curve) Selectivity (vs. Other mAChRs) IV Clearance (Rat) Brain Penetration (B:P Ratio)
ML293 1.3 µM (M4 PAM) 14.6× >100× over M1, M2, M3, M5 11.6 mL/min/kg 0.85 (10 µM brain concentration)
Thienopyridine Analogs ~0.5–2 µM (M4 PAM) 10–12× Moderate (cross-reactivity at M1/M5) 30–50 mL/min/kg <0.3 (limited penetration)
Target Compound Insufficient data Inferred similar Likely high (structural analogy to ML293) Unreported Potential for CNS penetration

Key Findings :

  • ML293’s benzo[d]thiazole scaffold confers superior PK properties compared to thienopyridine derivatives, including lower clearance and enhanced brain penetration.
  • The pyridin-3-ylmethyl group in the target compound may further modulate solubility or receptor binding but could introduce steric hindrance affecting potency .
Selectivity and Off-Target Effects
  • ML293 exhibits minimal off-target activity at nicotinic acetylcholine receptors (nAChRs) and other mAChR subtypes, attributed to its optimized substituent pattern .
  • Structural analogs with bulkier substituents (e.g., pyridin-3-ylmethyl in the target compound) may alter selectivity profiles, though this remains speculative without direct data.

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic compound notable for its complex structure and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an amide , specifically a substituted benzo[d]thiazole derivative. Its molecular formula is C23H25N3O2SC_{23}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 395.52 g/mol. The structure includes a benzo[d]thiazole moiety, a phenyl group, and a pyridine-derived substituent, contributing to its pharmacological interest .

While specific mechanisms for this compound are not fully elucidated, similar thiazole derivatives have demonstrated interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, which may lead to therapeutic effects such as:

  • Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through various pathways .
  • Anti-inflammatory Effects : Thiazole derivatives are often explored for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Properties

Research indicates that thiazole derivatives can exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity:

CompoundCell Line TestedIC50 (µM)Reference
Compound AJurkat (T-cell leukemia)< 10
Compound BA-431 (epidermoid carcinoma)< 15
N-(4-methoxy...)Various cancer linesTBD

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the benzo[d]thiazole moiety is often linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL against common pathogens .

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines, several compounds were found to be equipotent to standard chemotherapeutics like doxorubicin. The study highlighted the importance of specific substituents on the phenyl ring for enhanced activity .
  • Anticonvulsant Properties : Some thiazole-integrated compounds exhibited anticonvulsant effects in animal models, suggesting that modifications similar to those in this compound could yield new therapeutic agents for epilepsy .

Q & A

Q. Table 1: Key Optimization Parameters for Synthesis

VariableOptimal RangeImpact on Yield
Temperature80–85°CMaximizes amide formation
Catalyst (EDC)1.5–2.0 mol%Reduces dimerization
SolventDMFEnhances solubility
Reaction Time12–16 hoursBalances conversion vs. degradation
(Derived from )

Q. Table 2: Analytical Techniques for Quality Control

TechniquePurposeParameters
HPLC-UVPurity assessmentC18 column, λ = 254 nm
LC-MS/MSQuantification in biomatricesESI+, MRM mode
X-ray DiffractionStructural validationR factor < 0.06
(Derived from )

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